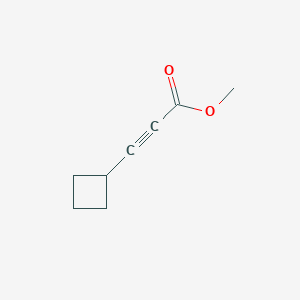
Methyl 3-cyclobutylprop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-cyclobutylprop-2-ynoate is a chemical compound with the molecular formula C₈H₁₀O₂. It is an ester derived from cyclobutylprop-2-ynoic acid and methanol. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclobutylprop-2-ynoate can be achieved through several methods. One common approach involves the esterification of cyclobutylprop-2-ynoic acid with methanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants for several hours to achieve a high yield of the ester.
Another method involves the reaction of cyclobutylprop-2-ynoic acid chloride with methanol. This reaction is usually carried out at low temperatures to prevent side reactions and to ensure the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-cyclobutylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted esters
Aplicaciones Científicas De Investigación
Methyl 3-cyclobutylprop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-cyclobutylprop-2-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the cyclobutyl and prop-2-ynoate moieties, which can interact with enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
Methyl but-2-ynoate: A simpler ester with similar reactivity.
Cyclobutylprop-2-ynoic acid: The parent acid of the ester.
Methyl 3-butenoate: An isomer with a different position of the double bond.
Uniqueness
Methyl 3-cyclobutylprop-2-ynoate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and conjugation in chemical reactions.
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
methyl 3-cyclobutylprop-2-ynoate |
InChI |
InChI=1S/C8H10O2/c1-10-8(9)6-5-7-3-2-4-7/h7H,2-4H2,1H3 |
Clave InChI |
UWIGBPHFXHNAJF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CC1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



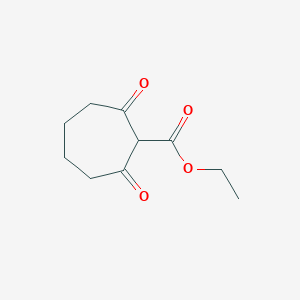

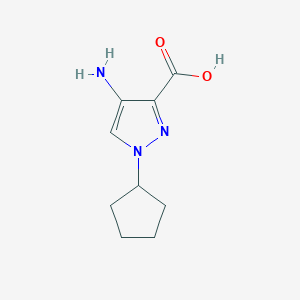
![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)

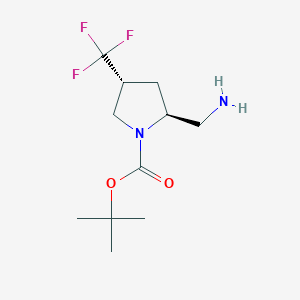

![5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15241013.png)

![5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241022.png)
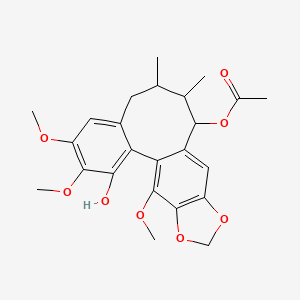
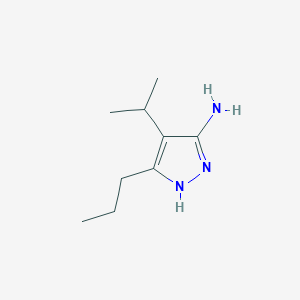
![4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241040.png)
